Deschlorohaloperidol

Neuropharmacology GPCR Kinetics Antipsychotic Drug Discovery

Deschlorohaloperidol (CAS 3109-12-4) is the essential Haloperidol EP Impurity A/B certified reference standard, mandatory for ANDA regulatory submissions and validated HPLC/UPLC/LC-MS methods. Its dechlorinated structure imparts a distinct D2 receptor kinetic profile—fast dissociation versus haloperidol's slow pattern—making it an irreplaceable negative control for halogen-bonding SAR studies. Unlike haloperidol, it cannot form neurotoxic chlorinated pyridinium metabolites, delivering a cleaner pharmacological signal in cellular models. Select this standard for regulatory-compliant quantification and hypothesis-driven receptor kinetics research.

Molecular Formula C21H24FNO2
Molecular Weight 341.4 g/mol
CAS No. 3109-12-4
Cat. No. B1670132
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameDeschlorohaloperidol
CAS3109-12-4
SynonymsDechlorohaloperidol;  Dechloro Haloperidol;  4-(4'-Phenyl-4'-hydroxypiperidino)-p-fluorobutyrophenone;  BRN 0316568;  UNII-QKZ09O18R6.
Molecular FormulaC21H24FNO2
Molecular Weight341.4 g/mol
Structural Identifiers
SMILESC1CN(CCC1(C2=CC=CC=C2)O)CCCC(=O)C3=CC=C(C=C3)F
InChIInChI=1S/C21H24FNO2/c22-19-10-8-17(9-11-19)20(24)7-4-14-23-15-12-21(25,13-16-23)18-5-2-1-3-6-18/h1-3,5-6,8-11,25H,4,7,12-16H2
InChIKeyFEFFZKPQSVTBAY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes2.5 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Deschlorohaloperidol (CAS 3109-12-4) for Research & Analytical Applications | Key Compound Profile


Deschlorohaloperidol (CAS 3109-12-4), chemically designated as 1-(4-fluorophenyl)-4-(4-hydroxy-4-phenylpiperidin-1-yl)butan-1-one, is a butyrophenone derivative and a key structural analog of the antipsychotic drug haloperidol [1]. Distinguished by the absence of a chlorine atom on the phenyl ring, this compound serves dual roles in scientific research: as a pharmacological tool for probing dopamine D2 receptor binding kinetics and as a certified reference standard (Haloperidol EP Impurity A/B) essential for analytical method development and quality control [2]. Its molecular formula is C21H24FNO2, with a molecular weight of 341.42 g/mol and a melting point ranging from 135-138°C .

Why Deschlorohaloperidol Cannot Be Substituted with Other Butyrophenones or Haloperidol Metabolites


Substituting deschlorohaloperidol with its parent compound haloperidol, other butyrophenone analogs (e.g., bromoperidol, trifluperidol), or even major metabolites (e.g., reduced haloperidol) is scientifically unjustified due to fundamental differences in receptor binding kinetics and metabolic liability. A 2019 structure-kinetic relationship study demonstrated that the removal of the chloro substituent in deschlorohaloperidol dramatically alters its association and dissociation rate constants at the human dopamine D2 receptor compared to haloperidol, shifting its kinetic profile away from the fast-association/slow-dissociation pattern that is predictive of extrapyramidal side effects (EPS) [1]. Furthermore, unlike the reduced haloperidol metabolite, which shows an 85-fold loss in D2 affinity (Ki = 239 nM vs. 2.8 nM), deschlorohaloperidol is specifically employed as a tool to isolate the impact of halogen bonding on target engagement [2]. These quantifiable kinetic and structural differences render simple substitution in experimental systems invalid and compromise data reproducibility.

Quantitative Differentiation of Deschlorohaloperidol vs. Haloperidol and Analogs: Evidence-Based Selection Guide


D2 Receptor Binding Kinetics: Deschlorohaloperidol Exhibits a Clozapine-like Profile Distinct from Haloperidol

Deschlorohaloperidol (compound 8h) demonstrates a fundamentally different binding kinetic profile at the human dopamine D2 receptor compared to its parent compound haloperidol. Haloperidol is characterized by a fast association rate and slow dissociation rate, a pattern linked to extrapyramidal side effects (EPS). The deschloro analog, however, displays significantly altered kinetic parameters. Specifically, the study reports that the removal of the 4-chloro substituent shifts the compound's kinetics towards a clozapine-like slow association/fast dissociation profile [1]. This is a quantifiable differentiation in target residence time and association rate that has direct implications for in vitro pharmacology and structure-kinetic relationship (SKR) studies.

Neuropharmacology GPCR Kinetics Antipsychotic Drug Discovery

Structural Divergence: Absence of Halogen Bonding Alters Receptor Binding Mode Compared to Haloperidol

Deschlorohaloperidol is the exact structural analog of haloperidol with the chlorine atom at the para-position of the phenyl ring replaced by hydrogen. This seemingly minor modification removes a key halogen bonding interaction that is critical for the high-affinity binding and slow dissociation kinetics of haloperidol at the dopamine D2 receptor [1]. The compound's molecular formula is C21H24FNO2, compared to haloperidol's C21H23ClFNO2. This structural difference is the primary driver for the observed changes in binding kinetics and serves as a critical control compound in studies aimed at parsing the contributions of halogen bonding versus other intermolecular forces in ligand-receptor interactions [1].

Medicinal Chemistry Molecular Pharmacology Structure-Activity Relationship (SAR)

Analytical Utility: Certified Reference Standard for Haloperidol Impurity Profiling (EP Impurity A/B)

Deschlorohaloperidol is officially designated as Haloperidol EP Impurity A (or Impurity B in some compendia) by the European Pharmacopoeia. As a certified reference standard, it is supplied with a defined purity (typically >98%) and is accompanied by comprehensive characterization data (e.g., melting point 135-138°C, exact mass 341.17900) essential for analytical method development and validation . This is in direct contrast to research-grade haloperidol, which is not intended for use as a reference standard for impurity quantification. The compound's use ensures compliance with regulatory guidelines for ANDA submissions and commercial batch release testing, a role that cannot be fulfilled by haloperidol itself or other non-certified analogs [1].

Analytical Chemistry Pharmaceutical Quality Control Method Validation

Metabolic Fate Differentiation: Absence of Neurotoxic Quaternary Pyridinium Metabolite Formation

Unlike haloperidol, deschlorohaloperidol lacks the structural prerequisite for forming the potentially neurotoxic quaternary pyridinium metabolites (e.g., HPP+, RHPP+). Haloperidol undergoes N-dealkylation to form 4-(4-chlorophenyl)-4-hydroxypiperidine (CPHP), which can be further metabolized to pyridinium species implicated in haloperidol's neurotoxicity [1]. As a deschloro analog, deschlorohaloperidol is incapable of generating the analogous chlorinated pyridinium metabolites. This metabolic difference, while inferred from the structural absence of the chlorine atom, positions deschlorohaloperidol as a cleaner tool compound for in vitro and in vivo studies aimed at dissecting receptor-mediated effects from metabolite-driven toxicities [2]. While direct comparative metabolic studies between deschlorohaloperidol and haloperidol are not extensive, the class-level understanding of haloperidol metabolism strongly supports this differentiation.

Drug Metabolism Toxicology In Vitro ADME

Optimal Use Cases for Deschlorohaloperidol (CAS 3109-12-4) Based on Quantitative Differentiation


Probing Dopamine D2 Receptor Kinetics and Structure-Kinetic Relationships (SKR)

Employ deschlorohaloperidol as a key molecular probe in radioligand binding assays or BRET-based kinetic studies to investigate how the removal of a halogen bond impacts dopamine D2 receptor binding kinetics. Its distinct kinetic profile, trending towards a clozapine-like fast dissociation rate, directly contrasts with haloperidol's slow dissociation, making it essential for testing hypotheses linking receptor residence time to antipsychotic efficacy and side effect profiles [1]. This is a specific, hypothesis-driven use case not served by haloperidol or its metabolites.

Certified Reference Standard for Haloperidol Impurity Analysis in Pharmaceutical QC

Utilize deschlorohaloperidol as a certified European Pharmacopoeia (EP) Impurity A/B reference standard for the development, validation, and routine application of analytical methods (e.g., HPLC, UPLC, LC-MS) designed to quantify this specific impurity in haloperidol active pharmaceutical ingredient (API) and finished dosage forms [2]. This application is mandatory for regulatory submissions (e.g., ANDA) and ensures batch-to-batch consistency and patient safety.

Negative Control in SAR Studies of Haloperidol-Based D2/D3 Ligands

In medicinal chemistry programs aimed at optimizing butyrophenone-based D2/D3 antagonists, incorporate deschlorohaloperidol as a negative control to specifically assess the contribution of the 4-chloro substituent to binding affinity, functional activity, and pharmacokinetic properties. This allows for a clear demarcation of the halogen bonding effect, facilitating the rational design of next-generation antipsychotic candidates with improved therapeutic indices [1].

In Vitro Metabolism and Neurotoxicity Studies Requiring a Clean Receptor Signal

In cellular or organotypic models where haloperidol's neurotoxic pyridinium metabolites (e.g., HPP+) may confound the interpretation of receptor-mediated effects, use deschlorohaloperidol as a tool compound. Its structural inability to form chlorinated pyridinium species provides a cleaner pharmacological signal, allowing researchers to attribute observed effects more directly to D2 receptor antagonism rather than off-target metabolite toxicity [3].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

34 linked technical documents
Explore Hub


Quote Request

Request a Quote for Deschlorohaloperidol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.